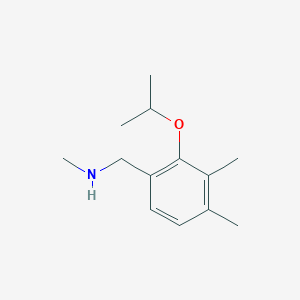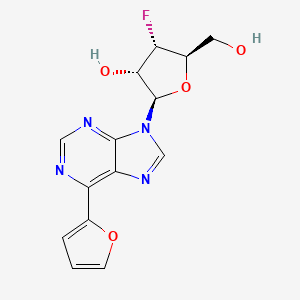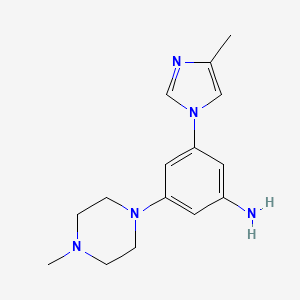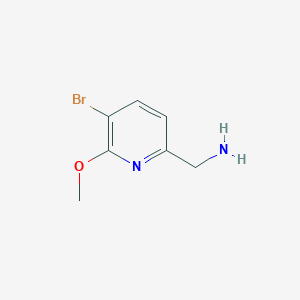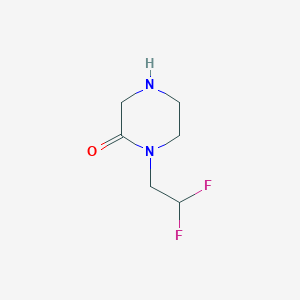
1-(2,2-Difluoroethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)piperazin-2-one is a chemical compound with the molecular formula C6H10F2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the difluoroethyl group in this compound introduces unique chemical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. This reaction typically requires the presence of a catalyst and may be carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process .
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced piperazine derivatives.
Substitution: The difluoroethyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)piperazin-2-one involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazin-2-one: This compound has a chloroethyl group instead of a difluoroethyl group, which affects its chemical reactivity and biological activity.
1-(2-Bromoethyl)piperazin-2-one:
1-(2,2-Difluoroethyl)piperazine: This compound lacks the carbonyl group present in this compound, leading to differences in its chemical behavior and applications.
The unique properties of this compound, such as its enhanced binding affinity and reactivity, make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H10F2N2O |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c7-5(8)4-10-2-1-9-3-6(10)11/h5,9H,1-4H2 |
InChI-Schlüssel |
SBGKAVSSMPMOAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CN1)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


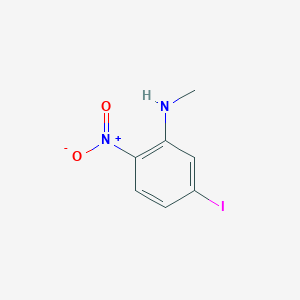
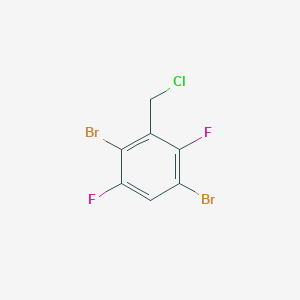
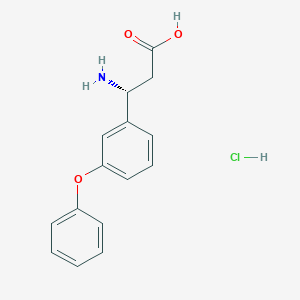

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
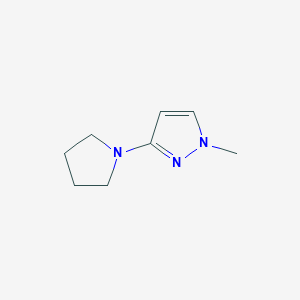
![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
